molecular formula C8H11BrClNS B2804225 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride CAS No. 2248333-17-5

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride

Cat. No. B2804225
CAS RN: 2248333-17-5
M. Wt: 268.6
InChI Key: KURSKPCQLJTEKM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride is a chemical compound with immense potential in scientific research. It is a derivative of synthetic thiophene, which has shown significant inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .


Molecular Structure Analysis

The molecular formula of this compound is C8H11BrClNS . The average mass is 232.141 Da and the monoisotopic mass is 230.971725 Da .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Frehel et al. (1985) detailed two new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, which is structurally related to 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine; hydrochloride. This includes a novel ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, D., Badorc, A., Pereillo, J., & Maffrand, J., 1985).
  • Potential Pharmaceutical Applications :

    • Weber et al. (1986) explored the chemistry of brotizolam and its metabolites, which includes structures similar to 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine; hydrochloride, and found that these compounds possess excellent hypnotic properties (Weber, K., Sirrenberg, W., Spohn, O., & Daniel, H., 1986).
  • Chemical Structure and Bonding Studies :

  • Biological and Pharmacological Activities :

    • The synthesis of brotizolam, a structure related to 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine; hydrochloride, has been linked to significant hypnotic properties, demonstrating potential pharmaceutical applications in sleep disorders (Weber, K., Sirrenberg, W., Spohn, O., & Daniel, H., 1986).
  • Crystal Structure Analysis :

    • Crystallographic studies by Palma et al. (2009) and Yépes et al. (2013) on compounds structurally similar to 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine; hydrochloride have provided valuable insights into their molecular structures, which are crucial for understanding their potential applications (Palma, A., Bahsas, A., Yépes, A., Cobo, J., Hursthouse, M., & Glidewell, C., 2009); (Yépes, A., Palma, A., Cobo, J., & Glidewell, C., 2013).

properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURSKPCQLJTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)SC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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